N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(4-methylphenoxy)propanamide -

N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(4-methylphenoxy)propanamide

Catalog Number: EVT-4368887
CAS Number:
Molecular Formula: C22H28N2O4S
Molecular Weight: 416.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Glipizide

  • Compound Description: Glipizide (N-[2-[4-[[[(cyclohexylamino)carbonyl]amino]sulfonyl]phenyl]ethyl]-5-methyl pyrazine carboxamide) is an antidiabetic medication used to treat type 2 diabetes. It functions by stimulating the release of insulin from the pancreas. [, , , ]
  • Relevance: Glipizide shares a core structure with N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(4-methylphenoxy)propanamide, notably the 4-[(cyclohexylamino)sulfonyl]phenyl moiety. The presence of this shared motif suggests potential similarities in their binding affinities and pharmacological profiles. [, , , ]
  • Compound Description: This compound is a degradation product of Glipizide observed under hydrolytic conditions (acidic and basic). [, ]
  • Relevance: While structurally less similar to N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(4-methylphenoxy)propanamide than Glipizide itself, its formation from Glipizide degradation provides insights into potential metabolic pathways and degradation products that may be relevant to understanding the target compound's stability. [, ]
  • Compound Description: This compound is another degradation product of Glipizide identified under acidic hydrolytic conditions in the presence of methanol. It further converts to 5-methyl-N-[2-(4-sulphamoylphenyl)ethyl]pyrazine-2-carboxamide upon continued heating in acidic conditions. [, ]
  • Relevance: Similar to Degradation Product II, this molecule provides insight into Glipizide's breakdown and potential reactive sites. Though not a direct structural analog to N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(4-methylphenoxy)propanamide, understanding Glipizide's degradation patterns could be valuable for comparative analysis. [, ]
  • Compound Description: This is a degradation product of Glipizide formed under alkaline hydrolysis. [, ]
  • Relevance: This molecule represents a significant fragment of the Glipizide structure. Its presence as a degradation product, alongside the other identified fragments, helps in understanding the points of cleavage within the Glipizide molecule. Although it only partially resembles N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(4-methylphenoxy)propanamide, its formation as part of Glipizide's breakdown pathway could offer insights relevant to the target compound's metabolism or stability. [, ]
  • Compound Description: A minor degradation product observed during the alkaline hydrolysis of Glipizide. [, ]
  • Relevance: This molecule represents a key structural fragment of both Glipizide and N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(4-methylphenoxy)propanamide. This shared fragment highlights a potential common metabolic pathway and may be valuable in understanding the pharmacological properties of both compounds. [, ]
  • Compound Description: This degradation product of Glipizide is formed under both acidic and neutral hydrolytic conditions at lower temperatures (40°C) and in the presence of light. [, ]
  • Relevance: This product is formed through a unique pathway compared to the other Glipizide degradation products, highlighting the molecule's sensitivity to specific conditions. Although its structure deviates significantly from N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(4-methylphenoxy)propanamide, the identification of this product underscores the importance of considering various degradation pathways when evaluating the stability of similar compounds. [, ]
  • Compound Description: Formed in small quantities under extended alkaline hydrolysis of Glipizide. [, ]
  • Relevance: This molecule, while structurally dissimilar to N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(4-methylphenoxy)propanamide, emphasizes the complexity of potential Glipizide degradation pathways. Understanding the formation of such diverse products is beneficial for predicting the potential breakdown products and stability of the target compound. [, ]

N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]propanamide (Bicalutamide)

  • Compound Description: Bicalutamide is a non-steroidal antiandrogen used in the treatment of prostate cancer. It acts by blocking the action of androgens, particularly testosterone. [, , ]
  • Relevance: Both Bicalutamide and N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(4-methylphenoxy)propanamide share a common structural motif: the presence of a sulfonyl group linked to an aromatic ring and a propanamide group. This shared motif suggests potential similarities in their binding properties and biological activities. [, , ]

9. (R)-Bicalutamide* Compound Description: (R)-Bicalutamide is the pharmacologically active enantiomer of the racemic drug Bicalutamide. It exhibits higher binding affinity for the androgen receptor compared to its (S) enantiomer. [, ]* Relevance: Although structurally similar to Bicalutamide, the enhanced activity of (R)-Bicalutamide highlights the significance of stereochemistry in drug action. While N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(4-methylphenoxy)propanamide does not possess a chiral center like Bicalutamide, this comparison emphasizes the importance of considering stereochemical aspects when designing and evaluating related compounds. [, ]

Properties

Product Name

N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(4-methylphenoxy)propanamide

IUPAC Name

N-[4-(cyclohexylsulfamoyl)phenyl]-2-(4-methylphenoxy)propanamide

Molecular Formula

C22H28N2O4S

Molecular Weight

416.5 g/mol

InChI

InChI=1S/C22H28N2O4S/c1-16-8-12-20(13-9-16)28-17(2)22(25)23-18-10-14-21(15-11-18)29(26,27)24-19-6-4-3-5-7-19/h8-15,17,19,24H,3-7H2,1-2H3,(H,23,25)

InChI Key

JDDMJCHUPJMWRA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC(C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.